

Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs

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Compound of Interest

Compound Name: 4-(Benzyloxy)-2-bromo-1-fluorobenzene

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data

In the realm of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of novel and existing compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **4-(Benzyloxy)-2-bromo-1-fluorobenzene** and its structurally related analogs. While experimental spectroscopic data for **4-(Benzyloxy)-2-bromo-1-fluorobenzene** is not readily available in publicly accessible databases, this guide presents a detailed examination of two closely related alternative compounds: 4-Bromo-2-fluoroanisole and 1-Bromo-4-(benzyloxy)benzene.

This comparative analysis will aid researchers in understanding the expected spectral features of **4-(Benzyloxy)-2-bromo-1-fluorobenzene** by examining the contributions of its key structural motifs present in the selected analogs. The data is presented in a clear, tabular format to facilitate easy comparison, followed by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for the two alternative compounds.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Bromo-2-fluoroanisole	CDCl ₃	7.38-7.34 (m, 2H), 6.79-6.75 (m, 2H), 3.77 (s, 3H)[1]
1-Bromo-4-(benzyloxy)benzene	CDCl ₃	7.26 (d, J = 9.2 Hz, 2H), 6.68 (d, J = 9.2 Hz, 2H), 4.87 (s, 2H)[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Bromo-2-fluoroanisole	CDCl ₃	155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2[1]
1-Bromo-4-(benzyloxy)benzene	CDCl ₃	158.3, 132.2, 116.3, 112.6, 69.9[2]

Table 3: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ (Calculated)	[M] ⁺ (Found)
4-Bromo-2-fluoroanisole	Not Specified	203.9586 g/mol	Not Specified[3]
1-Bromo-4-(benzyloxy)benzene	Not Specified	261.9993 g/mol	Not Specified[4]

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

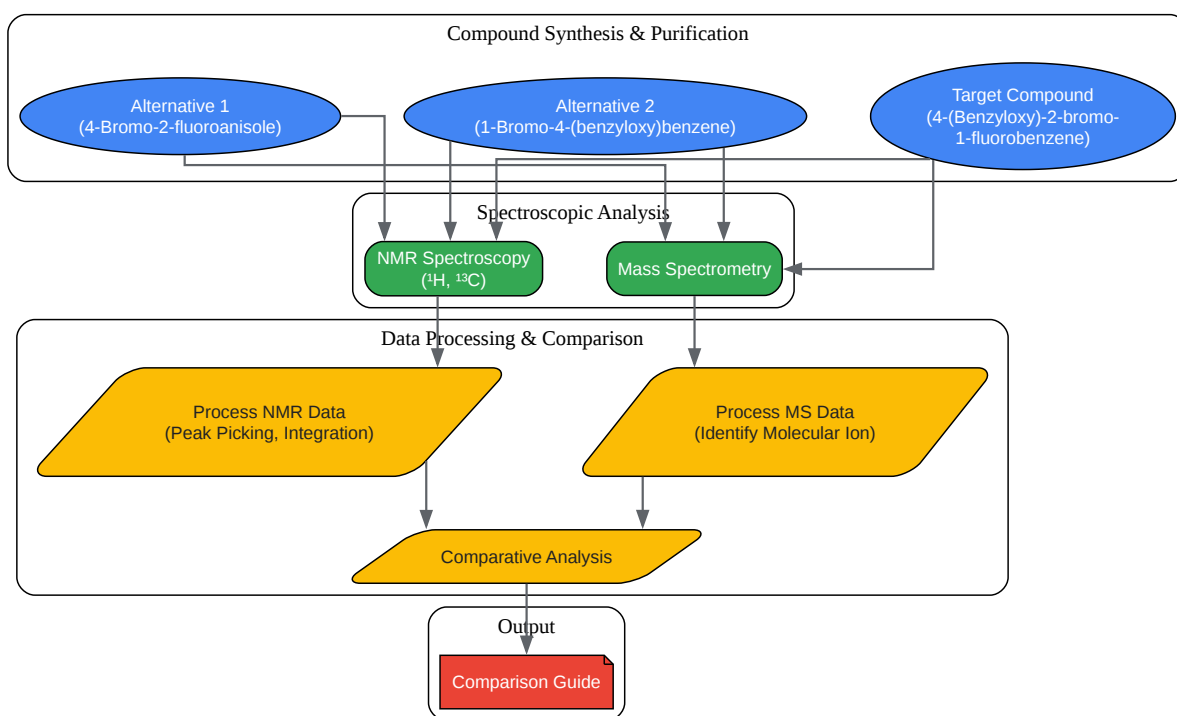
1. **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).
2. **^1H NMR Spectroscopy:** Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][2] Standard acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
3. **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument, often at a frequency of 100 MHz or 125 MHz.[1][2] Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

1. **Sample Introduction:** For volatile and thermally stable compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC system.
2. **Ionization:** Electron Ionization (EI) is a standard method for small molecules. In the mass spectrometer's ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
3. **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.



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Caption: Workflow for Spectroscopic Data Comparison.

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